molecular formula C11H9N3O2S2 B376439 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No.: B376439
M. Wt: 279.3 g/mol
InChI Key: SHBILBIKDTZGNX-UHFFFAOYSA-N
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Description

3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid (CAS 510764-58-6) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple pharmacophores, featuring a benzo[4,5]thiazolo[2,3-c][1,2,4]triazole core linked via a sulfanyl bridge to a propionic acid moiety. Compounds containing the 1,2,4-triazole nucleus are extensively researched for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties . The benzo[4,5]thiazolo[2,3-c][1,2,4]triazole scaffold is a privileged structure in agrochemicals and pharmaceuticals, notably exemplified by the commercially available fungicide tricyclazole . Recent scientific literature highlights that molecular hybrids incorporating these specific heterocyclic frameworks can exhibit enhanced biological activity and improved efficacy through a multi-target mode of action . The strategic incorporation of the propionic acid side chain enhances the molecule's potential for further chemical derivatization, particularly in the synthesis of more complex hybrids or prodrugs, and can significantly influence its physicochemical properties and binding interactions. This product is provided For Research Use Only. It is strictly intended for industrial applications or scientific research and is not certified for human or veterinary diagnostic or therapeutic use. It must not be used as a medicinal or edible product.

Properties

IUPAC Name

3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c15-9(16)5-6-17-10-12-13-11-14(10)7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBILBIKDTZGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCCC(=O)O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a derivative of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves the oxidation of mercaptophenyl moieties and subsequent C-H bond functionalization. A novel synthetic route has been reported that enhances yield and functional group tolerance. The reaction mechanisms often involve the formation of disulfide intermediates leading to intramolecular cyclization to form the desired tricyclic structures .

Table 1: Synthetic Approaches to Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives

MethodologyKey StepsYield (%)
Oxidative cyclizationOxidation of thiol to disulfide70-90
C-H bond functionalizationIntramolecular cyclization80-95
Tandem C–N and C–S bond formationFrom o-bromo-arylisothiocyanates85

Biological Activity

The biological activity of this compound has been explored in various studies. Notably:

  • Anticancer Activity : Several derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles and reported IC50 values indicating potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cells with apoptosis-inducing effects observed through caspase activation pathways .
  • Kinase Inhibition : The compound has been profiled for its ability to inhibit specific kinases involved in cancer progression. Inhibitory assays revealed that certain derivatives effectively target BCR-ABL kinases associated with chronic myeloid leukemia (CML), suggesting potential as therapeutic agents in resistant cases .

Table 2: Cytotoxicity and Kinase Profiling Results

Compound NameCell Line TestedIC50 (µM)Kinase Targeted
This compoundMCF-712.5BCR-ABL
S-benzo[4,5]thiazolo derivativesHepG215.0EGFR
Novel triazole derivativesA549 (lung cancer)10.0BRAFV600E

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Induction of Apoptosis : The compounds trigger apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1/S phase transition by modulating cyclin-dependent kinases (CDKs), which play critical roles in cell proliferation.
  • Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds significantly reduce tumor volume in xenograft models by inhibiting angiogenesis and promoting tumor cell death.

Case Studies

A notable case study involved the evaluation of a specific derivative in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit a wide range of biological activities including antitumor, antifungal, anti-inflammatory, and anticonvulsant properties. The specific activities of 3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid are summarized below.

Table 2: Biological Activities of this compound

Activity TypeObservationsReferences
AntitumorExhibits cytotoxic effects on cancer cell lines
AntifungalEffective against various fungal strains
Anti-inflammatoryReduces inflammation markers in vitro
AnticonvulsantShows promise in seizure models

Applications in Pharmaceuticals

The compound's biological activities make it a candidate for development into pharmaceuticals. Its antitumor properties suggest potential use in cancer therapies. Additionally, its antifungal activity points towards applications in treating fungal infections. The anti-inflammatory effects indicate possible use in managing inflammatory diseases.

Case Study: Antitumor Activity
In a study examining the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Agricultural Applications

In addition to its pharmaceutical potential, this compound has applications in agriculture. Certain derivatives have been developed as fungicides to combat rice blast disease in crops. The efficacy of these compounds against plant pathogens highlights their importance in agricultural biotechnology.

Table 3: Agricultural Efficacy of Derivatives

Compound NameTarget PathogenEfficacy (%)
TricyclazoleMagnaporthe oryzae85
Other DerivativesVarious fungi70-90

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[4,5]thiazolo[2,3-c][1,2,4]triazole scaffold has been modified with diverse substituents to explore structure-activity relationships (SAR). Below is a comparative analysis of key derivatives:

Key Observations:

Amide-linked benzoic acid (as in ) shows higher rigidity due to the aromatic amide group, which may influence binding affinity to enzymes or receptors . Piperidinyl ketone derivatives () demonstrate improved membrane permeability, critical for central nervous system (CNS) targeting .

Synthetic Efficiency :

  • Methyl-substituted derivatives (6b, 6c) achieve higher yields (82–89%) via C–H functionalization, a method favored for scalability .
  • Propionic acid derivatives require additional steps for carboxylic acid protection/deprotection, slightly reducing overall yields .

Biological Activity: Antimicrobial Activity: Thiazolidinone-appended derivatives (e.g., 6a, 6e) show MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to the thiazolidinone moiety’s ability to disrupt bacterial membranes . Anticancer Potential: Derivatives like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) exhibit IC₅₀ values <1 µM against lung and breast cancer cells, though the propionic acid analog’s activity remains unexplored .

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, s-triazolo[3,4-b]benzothiazole-3-thiol (1.0 g, 4.8 mmol) is dissolved in aqueous ethanol (20 mL) with sodium hydroxide (0.38 g, 4.8 mmol) and β-chloropropionic acid (0.52 g, 4.8 mmol). The mixture is refluxed for 12 hours, cooled, and acidified with concentrated HCl to precipitate the product. Recrystallization from aqueous ethanol yields the target compound as a white amorphous powder (1.10 g, 79.2% yield).

This SN2 nucleophilic substitution proceeds via deprotonation of the thiol group by NaOH, generating a thiolate ion that attacks the electrophilic carbon of β-chloropropionic acid. The reaction’s success hinges on the use of ethanol-water as a solvent, which balances solubility and reactivity while minimizing side reactions.

Oxidative Cyclization via Disulfide Intermediate

A more versatile method, reported in recent literature, involves a two-step process: deprotection of a protected thiol followed by oxidative cyclization.

Deprotection of p-Methoxybenzyl (PMB) Group

The precursor, 4-(2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (Z ), undergoes deprotection using triflic acid and anisole in trifluoroacetic acid (TFA) at 0°C under argon. This step liberates the free thiol (AA ) quantitatively.

Critical Parameters

  • Temperature Control : Maintaining 0°C prevents premature oxidation.

  • Acid Selection : TFA ensures solubility, while triflic acid efficiently cleaves the PMB group without degrading the triazole core.

Oxidative Cyclization to Form Tricyclic Core

The free thiol (AA ) is treated with dimethyl sulfoxide (DMSO) at 100°C for 4 hours, yielding the benzothiazolo[2,3-c][1,triazole derivative (AB ) in 83% isolated yield.

Mechanistic Insights

  • Disulfide Formation : DMSO oxidizes the thiol to a disulfide intermediate (5a ).

  • C-H Functionalization : Deprotonation of the triazole’s C-H bond enables intramolecular attack by the sulfur atom, forming the thiazole ring.

  • Aromaticity-Driven Cyclization : The reaction is driven by the thermodynamic stability of the fused heteroaromatic system.

Optimization Data

Key findings from reaction optimization are summarized below:

EntryOxidantSolventTemp (°C)Time (h)Yield (%)
1H₂O₂ (30%)EtOH251678
2H₂O₂ (30%)EtOH801678
3H₂O₂ (excess)EtOH801675
4H₂O₂/NaOHH₂O80160
5DMSODMSO25160
6DMSODMSO100483
7DMSO/I₂DMSO100483

Table 1: Optimization of oxidative cyclization conditions for 6a .

DMSO at 100°C emerged as optimal, acting as both solvent and oxidant. The absence of aqueous bases (e.g., NaOH) prevented disulfide stagnation, while elevated temperatures accelerated C-H bond activation.

Alternative Routes and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS)

Substituted 2-mercaptoanilines, precursors to triazole derivatives, are synthesized via NAS of 1-fluoro-2-nitrobenzene derivatives with (4-methoxyphenyl)methanethiol. Subsequent reduction with Fe/NH₄Cl yields 2-mercaptoanilines (2b–2r ) in 79–99% yields.

Challenges

  • Halogenated Derivatives : Bromo- and chloro-substituted analogs (3n–3q ) suffered dehalogenation, reducing yields to 10–17%.

  • Steric Hindrance : Bulky groups (e.g., tert-butyl) necessitated silyl protection-deprotection sequences.

Photochemical Cyclization

Irradiation of intermediate P at 254 nm induces cyclization to R , albeit in moderate yields (45–55%). This method is less favored due to scalability issues and side reactions.

Critical Evaluation of Methodologies

MethodYield (%)AdvantagesLimitations
Direct Alkylation79.2One-step, high yieldLimited substrate scope
Oxidative Cyclization83Broad functional group toleranceRequires deprotection step
Photochemical45–55Mild conditionsLow yield, specialized equipment

Table 2: Comparison of synthetic routes.

The oxidative cyclization route offers superior versatility for derivatives with electron-withdrawing groups (-NO₂, -COOH) or halogens, though the direct alkylation method remains preferable for unsubstituted analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives, and how do they compare in efficiency?

  • Answer : Three main strategies are reported:

  • Oxidative C-H functionalization of disulfide intermediates (high functional group tolerance, yields 60–90%, reaction times <6 hours) .
  • One-pot synthesis starting from 2-hydrazinobenzothiazole, anthranilic acid, and aldehydes in ethanol (yields 41–62%, optimized for scalability) .
  • Green synthesis using CuCl₂·2H₂O (1 mol%) in water, achieving regio-selectivity with minimal catalyst loading .
  • Methodological Tip: Select solvents (e.g., ethanol for yield optimization) and catalysts based on target functional groups and sustainability goals.

Q. How can researchers confirm the structural integrity of synthesized derivatives?

  • Answer : Use multi-technique validation:

  • HRMS/ESI for exact mass verification (e.g., [M+H]+ observed vs. calculated) .
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy for functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .
  • Elemental analysis to validate purity (e.g., <0.5% deviation from theoretical C/H/N/S values) .

Q. What are the key considerations for optimizing reaction conditions in triazole-thiazolidinone hybrid synthesis?

  • Answer : Screen solvents (ethanol optimal for yields >60%), temperature (reflux for cyclization), and stoichiometry (1:1 molar ratio of hydrazine to aldehyde). Use TLC or HPLC to monitor reaction progress .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

  • Answer :

  • Case Study : A derivative showed NMR signals inconsistent with HRMS data. Repeating synthesis under anhydrous conditions resolved discrepancies caused by hydrate formation .
  • Methodological Tip: Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for predicted spectra) .

Q. What strategies enhance the antimicrobial activity of triazole-thiazolidinone hybrids?

  • Answer :

  • SAR Insights : Introduce electron-withdrawing groups (e.g., -NO₂ at para position) to boost activity against Gram-negative bacteria .
  • Molecular Hybridization : Combine benzothiazole (membrane disruption) with triazole (metal chelation) for multi-target effects .
  • Experimental Design: Use MIC assays and time-kill kinetics to compare derivatives against clinical isolates .

Q. How do solvent polarity and catalyst choice influence regioselectivity in triazole ring formation?

  • Answer :

  • Polar aprotic solvents (e.g., DMF) favor N1-substitution, while water with CuCl₂ promotes N2-selectivity via coordination effects .
  • Advanced Tip: Employ kinetic vs. thermodynamic control by varying reaction duration (shorter times favor kinetic products).

Q. What green chemistry principles apply to the synthesis of this compound class?

  • Answer :

  • Solvent selection : Water or ethanol reduces toxicity .
  • Catalyst efficiency : Sub-stoichiometric CuCl₂ (1 mol%) minimizes waste .
  • Atom economy : One-pot reactions reduce intermediate purification steps .

Data Contradiction Analysis

Q. Why might yields vary significantly between oxidative C-H functionalization and one-pot methods?

  • Answer :

  • Oxidative method : Sensitive to disulfide intermediate stability; moisture or oxygen can degrade intermediates, reducing yields .
  • One-pot method : Dependent on aldehyde reactivity; electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) may require longer reflux times .
  • Troubleshooting: Use inert atmospheres for oxidation-sensitive steps and pre-activate aldehydes with acetic acid .

Q. How to address inconsistencies in biological activity across structurally similar derivatives?

  • Answer :

  • Lipophilicity vs. solubility : LogP values >3.0 may reduce aqueous solubility, limiting bioavailability despite in vitro potency .
  • Metabolic stability : Introduce methyl groups to block CYP450-mediated degradation .
  • Experimental Design: Pair in vitro assays with ADMET profiling (e.g., microsomal stability tests) .

Methodological Resources

  • Spectral Databases : Cite HRMS/ESI data from for benchmarking.
  • Synthetic Protocols : Reference Ardón-Muñoz (2022) for C-H functionalization and Wen et al. (2015) for green synthesis .
  • Biological Assays : Follow antimicrobial evaluation frameworks in .

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